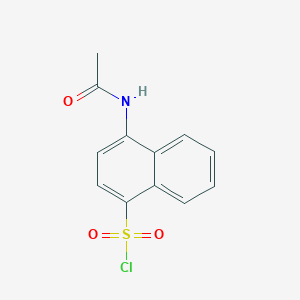
6-Methyl-1,3-benzodioxole-5-carbaldehyde
Vue d'ensemble
Description
6-Methyl-1,3-benzodioxole-5-carbaldehyde is a chemical compound with the empirical formula C9H8O3 . It has a molecular weight of 164.16 . The compound appears as a light orange to yellow solid .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,3-benzodioxole-5-carbaldehyde can be represented by the SMILES stringO=C([H])C(C=C(OCO1)C1=C2)=C2C . The InChI representation is 1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis
6-Methyl-1,3-benzodioxole-5-carbaldehyde is a light orange to yellow solid . It has a molecular weight of 164.2 and a molecular formula of C9H8O3 . The compound should be stored at 0-8 °C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
6-Methyl-1,3-benzodioxole-5-carbaldehyde: is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure allows for the formation of complex molecules that are significant in medicinal chemistry, particularly in the development of new pharmaceuticals .
Antitumor Properties
Research indicates that derivatives of 6-Methyl-1,3-benzodioxole-5-carbaldehyde may possess antitumor properties. This compound can be used to synthesize analogs of coenzymes Q, which have shown inhibitory effects on the metastasis of certain cancers in animal models .
Organic Synthesis Building Block
As a building block in organic synthesis, 6-Methyl-1,3-benzodioxole-5-carbaldehyde contributes to the formation of complex organic molecules. It’s particularly useful in the construction of compounds with potential biological activity .
Chemical Reference Standard
In analytical chemistry, 6-Methyl-1,3-benzodioxole-5-carbaldehyde serves as a reference standard. It helps in the calibration of instruments and ensures the accuracy of analytical methods used in pharmaceutical testing .
Material Science
This compound’s unique chemical properties make it suitable for research in material science. It can be used in the development of new materials with specific electronic or optical properties .
Environmental Studies
6-Methyl-1,3-benzodioxole-5-carbaldehyde: may also be used in environmental studies, particularly in the analysis of chemical interactions within ecosystems. Its impact on aquatic life, as indicated by its hazard classification, can be a subject of study .
Safety and Hazards
Propriétés
IUPAC Name |
6-methyl-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMQFARCBZBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389836 | |
| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,3-benzodioxole-5-carbaldehyde | |
CAS RN |
58343-54-7 | |
| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)
